[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with significant biological and chemical properties. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a common backbone in many biologically active steroids and hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Esterification: The 17α-hydroxy group is esterified using acetic anhydride to form the acetate ester.
Halogenation: The 9-position is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Oxidation and Reduction: The 11-position is hydroxylated, often using a selective oxidation followed by reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large quantities of acetic anhydride.
Controlled Halogenation: Employing industrial fluorinating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 11-position can be oxidized to a ketone.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of 11-keto derivative.
Reduction: Formation of 11-hydroxy derivative.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular signaling pathways and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various physiological processes. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play crucial roles in regulating inflammation, immune response, and electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Uniqueness
[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to the presence of the fluorine atom at the 9-position, which significantly influences its biological activity and receptor binding affinity. This fluorination enhances its stability and potency compared to non-fluorinated analogs .
Properties
Molecular Formula |
C24H31FO5 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13?,17?,19?,20?,21-,22-,23-,24-/m0/s1 |
InChI Key |
YRFXGQHBPBMFHW-JSMBDSHHSA-N |
Isomeric SMILES |
CC1CC2C3CC[C@@]([C@]3(CC([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C |
Origin of Product |
United States |
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